molecular formula C20H46O3Si2 B14582734 Ethyl(dipentyl)[2-(triethoxysilyl)ethyl]silane CAS No. 61210-68-2

Ethyl(dipentyl)[2-(triethoxysilyl)ethyl]silane

Cat. No.: B14582734
CAS No.: 61210-68-2
M. Wt: 390.7 g/mol
InChI Key: XEHXPTVEHKWSNX-UHFFFAOYSA-N
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Description

Ethyl(dipentyl)[2-(triethoxysilyl)ethyl]silane is an organosilicon compound with the molecular formula C20H46O3Si2. This compound is characterized by the presence of ethyl, dipentyl, and triethoxysilyl groups attached to a silicon atom. Organosilicon compounds like this compound are widely used in various industrial and scientific applications due to their unique chemical properties, such as hydrophobicity, flexibility, and thermal stability .

Properties

CAS No.

61210-68-2

Molecular Formula

C20H46O3Si2

Molecular Weight

390.7 g/mol

IUPAC Name

triethoxy-[2-[ethyl(dipentyl)silyl]ethyl]silane

InChI

InChI=1S/C20H46O3Si2/c1-7-13-15-17-24(12-6,18-16-14-8-2)19-20-25(21-9-3,22-10-4)23-11-5/h7-20H2,1-6H3

InChI Key

XEHXPTVEHKWSNX-UHFFFAOYSA-N

Canonical SMILES

CCCCC[Si](CC)(CCCCC)CC[Si](OCC)(OCC)OCC

Origin of Product

United States

Preparation Methods

The synthesis of Ethyl(dipentyl)[2-(triethoxysilyl)ethyl]silane typically involves the reaction of triethoxysilane with ethyl and dipentyl groups under controlled conditions. One common method involves the hydrosilylation reaction, where triethoxysilane reacts with ethylene and pentyl groups in the presence of a platinum catalyst. The reaction is carried out at elevated temperatures and under an inert atmosphere to prevent oxidation .

Industrial production methods for this compound may involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to achieve high efficiency and selectivity .

Chemical Reactions Analysis

Ethyl(dipentyl)[2-(triethoxysilyl)ethyl]silane undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide typically yields silanols, while substitution with Grignard reagents can produce various organosilicon compounds .

Scientific Research Applications

Ethyl(dipentyl)[2-(triethoxysilyl)ethyl]silane has a wide range of applications in scientific research and industry:

Mechanism of Action

The mechanism of action of Ethyl(dipentyl)[2-(triethoxysilyl)ethyl]silane involves its interaction with various molecular targets and pathways. The triethoxysilyl group can undergo hydrolysis to form silanols, which can further condense to form siloxane bonds. This process is crucial in the formation of stable, cross-linked networks in coatings and adhesives .

The ethyl and dipentyl groups contribute to the compound’s hydrophobicity and flexibility, making it suitable for applications where water resistance and mechanical properties are essential .

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